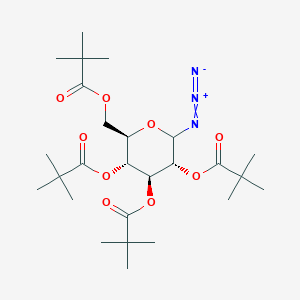
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide
Vue d'ensemble
Description
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is a derivative of D-glucopyranose that is substituted with four pivaloyl groups and an azide group at the 2, 3, 4, and 6 positions, respectively . It is commonly used in organic synthesis, particularly in the preparation of glycoconjugates and glycoproteins .
Synthesis Analysis
This compound is synthesized through a methylation reaction and then click chemistry . It is a reactant for high yielding glycoconjugate synthesis .Molecular Structure Analysis
The molecular structure of this compound includes four pivaloyl groups and an azide group attached to a D-glucopyranose .Chemical Reactions Analysis
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is widely employed as a reactant for high yielding glycoconjugate synthesis . It is used in the preparation of glycoconjugates and glycoproteins .Applications De Recherche Scientifique
Synthesis of Triazoles
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide is utilized in the synthesis of 1-(2,3,4,6-Tetra-O-pivaloyl-β-D-glucopyranosyl)-4-phenyl-1,2,3-triazole. This compound is significant due to its role as an important intermediate for synthesizing N-unsubstituted 1,2,3-triazoles, which are notable for their biological activity (Chen Hui-zong, 2007).
Pharmaceutical and Organic Intermediates
The compound serves as a versatile intermediate in the synthesis of various glycosyl derivatives such as thioureas, nucleosides, heterocyclic compounds, and polypeptides. This highlights its importance in pharmaceutical research and organic chemistry (Zhou Guo-bin, 2006).
Synthesis of Arylacetic Acids
A novel synthetic approach utilizes 2,3,4,6-tetra-O-pivaloylated-D-glucopyranosyl azide for the preparation of arylacetic acids. This method features the convenience of recycling and efficient reuse of the compound, demonstrating its utility in organic synthesis (Guobin Zhou, Pengfei Zhang, Yuan-jiang Pan, 2005).
Determination of Enantiomeric Purity
The derivative 2,3,4,6-tetra-O-benzoyl-β-D-glucopyranosyl isothiocyanate, a related compound, is used for determining the enantiomeric purities of amino acids and β-adrenergic blockers. This application is particularly relevant in chiral analysis and pharmaceutical quality control (M. Lobell, M. Schneider, 1993).
Asymmetric Synthesis
The 2,3,4,6-tetra-O-pivaloyl-β-D-glucopyranosyl group is used as a chiral auxiliary in the asymmetric synthesis of α,β-diamino acids, showing its significance in stereoselective synthesis (Dong Wang, Pengfei Zhang, Biao Yu, 2007).
Biological Evaluation
This compound has also been involved in the synthesis and biological evaluation of new N-glycosides, demonstrating potential antibacterial properties, particularly against Escherichia coli (Chao Shen, Guobin Zhou, Xinzhi Chen, Pengfei Zhang, 2012).
Propriétés
IUPAC Name |
[(2R,3R,4S,5R)-6-azido-3,4,5-tris(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N3O9/c1-23(2,3)19(30)34-13-14-15(36-20(31)24(4,5)6)16(37-21(32)25(7,8)9)17(18(35-14)28-29-27)38-22(33)26(10,11)12/h14-18H,13H2,1-12H3/t14-,15-,16+,17-,18?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIINKFKQWXADE-IHAUNJBESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)N=[N+]=[N-])OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N3O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,6-Tetra-O-pivaloyl-D-glucopyranosyl azide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



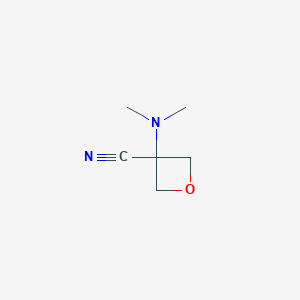
![{2-tert-butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine](/img/structure/B1403672.png)
![endo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403673.png)
![exo-2-(Boc-amino)-8-azabicyclo[3.2.1]octane](/img/structure/B1403674.png)
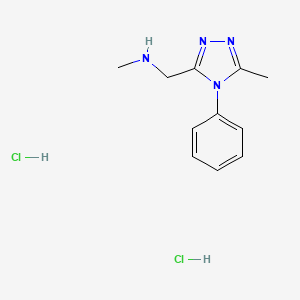
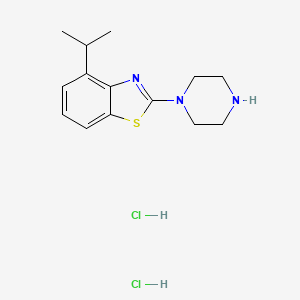
![4-[2-(Ethanesulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1403678.png)
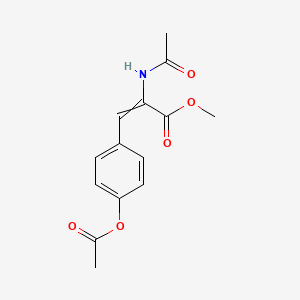
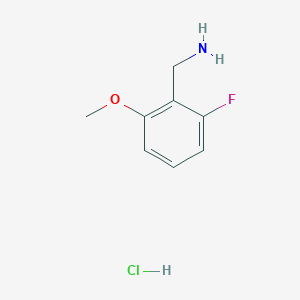
![Methyl 4-hydroxy-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B1403684.png)
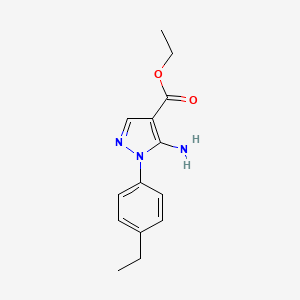
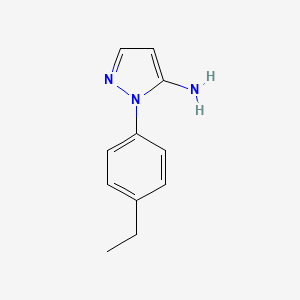
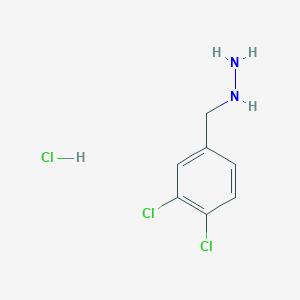
![tert-butyl (R)-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)carbamate](/img/structure/B1403692.png)